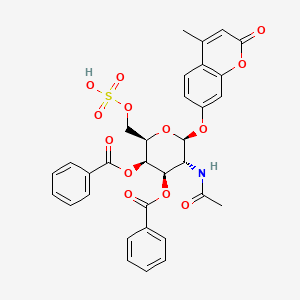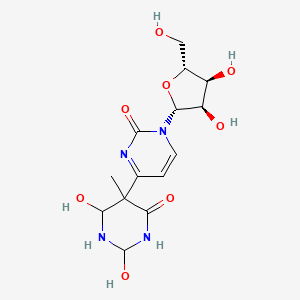
(R)-(+)-Sch 23390-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-(+)-Sch 23390-d3 Hydrochloride is the labelled analogue of SCH 23390 hydrochloride, which is a dopamine receptor antagonist . It has a molecular formula of C17H16D3Cl2NO and a molecular weight of 327.26 . The IUPAC name for this compound is (5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol hydrochloride .
Molecular Structure Analysis
The molecular structure of ®-(+)-Sch 23390-d3 Hydrochloride includes a benzazepine ring, which is a seven-membered ring with two nitrogen atoms, and a phenyl group attached to it . The compound also contains a chlorine atom and a hydroxyl group .科学的研究の応用
Dopamine D1-like Receptor Antagonist
(R)-(+)-Sch 23390-d3 Hydrochloride is a highly potent and selective antagonist for dopamine D1-like receptors, with significant implications in studying neurological disorders like seizures, psychosis, and Parkinson's disease. Its role in understanding the dopamine system, particularly the D1 receptor's function in neurological functions and dysfunctions, has been pivotal. It has been utilized extensively in pharmacological studies to abolish generalized seizures evoked by chemoconvulsants like pilocarpine and soman, highlighting the importance of D1-like dopaminergic receptor mechanisms in seizure activity. Moreover, SCH 23390 has been employed as a tool in the topographical determination of brain D1 receptors across various species, facilitating a deeper understanding of the dopamine system's role in the brain (Bourne, 2006).
Neuropharmacological Research
In neuropharmacology, SCH 23390 has been instrumental in elucidating the dopamine system's involvement in behavioral sensitization to drugs like MDMA. It has been found that administration of SCH 23390 into the medial prefrontal cortex blocks the expression of MDMA-induced behavioral sensitization in rats, a process mediated by 5-HT2C receptor stimulation rather than D1 receptor blockade. This indicates the compound's utility in exploring complex dopaminergic and serotonergic interactions within the brain, furthering our understanding of drug addiction and sensitization mechanisms (María Ramos, B. Goñi-Allo, N. Aguirre, 2005).
Dopamine Receptor Research
Research involving SCH 23390 has also contributed significantly to the study of dopamine receptor dynamics, such as detecting up-regulated dopamine D1 receptor binding in vivo following repeated treatments. This highlights its application in studying the adaptive responses of the dopamine system to pharmacological interventions, offering insights into dopamine D1 receptor regulation and potential implications for understanding psychiatric and neurodegenerative disorders (R. Schwartz, E. Greenwald, P. Fletcher, S. Houle, J. DaSilva, 2003).
G Protein-coupled Inwardly Rectifying Potassium Channels
Moreover, SCH 23390 has been discovered to inhibit G protein-coupled inwardly rectifying potassium (GIRK) channels, aside from being a D1 receptor antagonist. This unexpected finding opens new avenues for research into the pharmacological modulation of GIRK channels, potentially leading to the development of novel therapeutic agents for neurological and psychiatric disorders. It also necessitates a reevaluation of previous studies utilizing SCH 23390 to probe D1 receptor function, considering these off-target effects (E. Kuzhikandathil, G. Oxford, 2002).
作用機序
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-(+)-Sch 23390-d3 Hydrochloride involves the conversion of commercially available starting materials into the desired compound through a series of chemical reactions.", "Starting Materials": ["3,4-dihydroxyphenylacetic acid-d3", "2-aminomethyl-1-phenyl-1-propanol", "thionyl chloride", "potassium carbonate", "methanol", "acetic acid", "hydrochloric acid"], "Reaction": ["1. 3,4-dihydroxyphenylacetic acid-d3 is converted to the corresponding acid chloride using thionyl chloride.", "2. The acid chloride is reacted with 2-aminomethyl-1-phenyl-1-propanol in the presence of potassium carbonate to form the corresponding amide.", "3. The amide is then reduced with hydrogen gas over a palladium catalyst to give the corresponding amine.", "4. The amine is then reacted with methanol and acetic acid to form the corresponding methyl ester.", "5. The methyl ester is then treated with hydrochloric acid to form (R)-(+)-Sch 23390-d3 Hydrochloride."] } | |
CAS番号 |
1329837-05-9 |
製品名 |
(R)-(+)-Sch 23390-d3 Hydrochloride |
分子式 |
C17H19Cl2NO |
分子量 |
327.263 |
IUPAC名 |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
InChIキー |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
同義語 |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




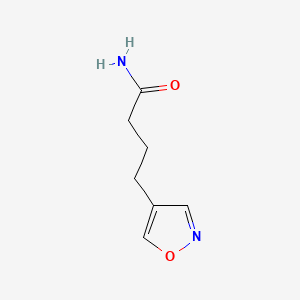

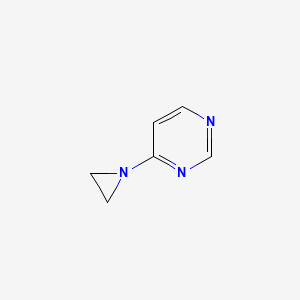

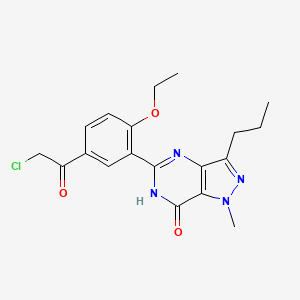
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-ol](/img/structure/B589640.png)
